molecular formula C23H29ClN4O B5658549 (3R*,4R*)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol

(3R*,4R*)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol

Cat. No. B5658549
M. Wt: 413.0 g/mol
InChI Key: NSEWHNYXGGHLRF-FGZHOGPDSA-N
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Description

The compound belongs to a class of chemicals characterized by multiple functional groups, including a piperidinol core, a chloro-methyl-indolyl group, and a pyridinyl-ethyl-amino moiety. These features suggest its synthesis and analysis could be of interest in medicinal chemistry and materials science for its potential pharmacological activities or as a functional material.

Synthesis Analysis

The synthesis of complex molecules similar to the specified compound typically involves multi-step reactions, including protection-deprotection strategies, nucleophilic substitution, and catalytic hydrogenation. For instance, compounds with piperidine and indole moieties can be synthesized through amino protection, followed by nucleophilic reaction and deprotection steps, purified via chromatography, and characterized by IR, GC-MS, and NMR techniques (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and indole groups can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, stereochemistry, and molecular conformation, which are crucial for understanding the compound's reactivity and interactions with biological targets (Stanislav Andreev et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving piperidine and indole derivatives often include substitutions that enable the introduction of various functional groups, affecting the compound's chemical properties and biological activities. For example, the functionalization of piperidine rings can lead to the synthesis of novel compounds with potential pharmacological activities (R. Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties can be assessed using differential scanning calorimetry (DSC), polarimetry, and solubility tests in various solvents, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are determined by the functional groups present in the molecule. Studies on similar compounds suggest that the presence of a piperidinol moiety can impart basicity, whereas chloro-substituted indoles might exhibit electrophilic character, affecting their reactivity and potential biological activity (C. Menciu et al., 1999).

properties

IUPAC Name

(3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-16-18-7-5-8-19(24)23(18)26-20(16)14-28-13-10-21(22(29)15-28)27(2)12-9-17-6-3-4-11-25-17/h3-8,11,21-22,26,29H,9-10,12-15H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWHNYXGGHLRF-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)CN3CCC(C(C3)O)N(C)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=C1C=CC=C2Cl)CN3CC[C@H]([C@@H](C3)O)N(C)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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